5-Isopropylthiophen-2-amine

Drug Design ADME Blood-Brain Barrier Permeability

5-Isopropylthiophen-2-amine is a member of the 2-aminothiophene class, a privileged scaffold in medicinal chemistry due to its bioisosteric relationship to anthranilic acid and its versatility as a building block for biologically active compounds. This specific compound features an isopropyl substituent at the 5-position of the thiophene ring, which critically modulates its lipophilicity (predicted LogP 3.22) and steric profile compared to its lower alkyl analogs.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 106971-18-0
Cat. No. B025169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropylthiophen-2-amine
CAS106971-18-0
Synonyms2-Thiophenamine,5-(1-methylethyl)-(9CI)
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(S1)N
InChIInChI=1S/C7H11NS/c1-5(2)6-3-4-7(8)9-6/h3-5H,8H2,1-2H3
InChIKeyUIOLYNRXHYJDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropylthiophen-2-amine (CAS 106971-18-0): A Critical Thiophene Scaffold for Cerebral Imaging and CNS Drug Discovery


5-Isopropylthiophen-2-amine is a member of the 2-aminothiophene class, a privileged scaffold in medicinal chemistry due to its bioisosteric relationship to anthranilic acid and its versatility as a building block for biologically active compounds . This specific compound features an isopropyl substituent at the 5-position of the thiophene ring, which critically modulates its lipophilicity (predicted LogP 3.22) and steric profile compared to its lower alkyl analogs [1]. Its primary documented strategic value lies in its role as the immediate precursor to 5-halo-thiophene-2-isopropyl amines, a class of radiohalogenated agents patented for evaluating local cerebral blood flow via SPECT imaging due to their ability to cross the blood-brain barrier (BBB) and exhibit prolonged brain retention [2].

Procurement Risk Analysis: Why 5-Isopropylthiophen-2-amine Cannot Be Substituted by Generic 5-Methyl or 5-Ethyl Analogs


In the context of 2-aminothiophenes, the 5-position substituent is a critical determinant of the molecule's physicochemical and biochemical properties. Simply interchanging 5-isopropylthiophen-2-amine with a generic 5-methyl (CAS 55502-89-1) or 5-ethyl (CAS 63806-77-9) analog introduces significant risks. The isopropyl group confers a predicted LogP of 3.22, which is substantially higher than the LogP ~1.61 of the 5-methyl analog [1]. This gap in lipophilicity directly impacts membrane permeability and, critically, the ability of the resulting radiolabeled downstream products to cross the blood-brain barrier. Furthermore, the branched isopropyl group provides a distinct steric environment and electron-donating profile, which is essential for the retention kinetics observed in patented 5-halo-thiophene-2-isopropyl amine cerebral blood flow agents [2]. Using a linear propyl or smaller alkyl analog would likely alter the brain uptake and washout rates, potentially rendering the radiotracer ineffective for SPECT imaging. The specific boiling point and solubility profile, influenced by the isopropyl group's branching, also affect purification and formulation relative to its straight-chain or smaller analogs.

Quantitative Differentiation Evidence for 5-Isopropylthiophen-2-amine Against Closest Analogs


Enhanced Lipophilicity (LogP) for Membrane Permeability Over 5-Methyl and Unsubstituted Analogs

5-Isopropylthiophen-2-amine exhibits a predicted LogP of 3.22, representing a critical increase in lipophilicity compared to its closest 5-substituted analogs. This value is derived from QSPR models and indicates markedly higher partition into lipid membranes [1]. The 5-methyl analog (CAS 55502-89-1) has a significantly lower LogP of 1.61, representing a -1.61 log unit difference . The unsubstituted thiophen-2-amine (CAS 616-46-6) has an even lower LogP of approximately 1.09 . This differentiation is crucial for CNS applications where the ability to cross the blood-brain barrier is a prerequisite for target engagement.

Drug Design ADME Blood-Brain Barrier Permeability

Modulated Basicity (pKa) Impacting Salt Formation and Solubility Versus 5-Ethyl Analog

The predicted acid dissociation constant (pKa) of 5-isopropylthiophen-2-amine is 2.91±0.10, which is slightly lower than the pKa of 2.99±0.10 predicted for 5-ethylthiophen-2-amine (CAS 63806-77-9) . This difference, while modest, indicates that the isopropyl-substituted amine is marginally less basic than its ethyl congener. This could influence the compound's behavior during salt metathesis, its solubility in buffered aqueous media at physiological pH, and its nucleophilicity in subsequent synthetic transformations. The unsubstituted thiophen-2-amine has a predicted pKa of 2.51, highlighting the electron-donating effect of the alkyl substituents on the thiophene ring's electron density .

Salt Formation Formulation Reactivity

Validated Precursor for Patent-Protected BBB-Penetrant Cerebral Blood Flow Imaging Agents

5-Isopropylthiophen-2-amine is specifically claimed as the core scaffold for a series of patented 5-halo-thiophene-2-isopropyl amines, which have demonstrated high, sustained brain uptake and retention in preclinical models [1]. In Fisher rats, the iodine-125 labeled derivative showed 2.77% dose/g brain uptake at 5 minutes with a brain-to-blood ratio of 6.0, which was sustained at 2.51% dose/g (ratio 3.7) at 30 minutes [2]. This specific pharmacokinetic profile—high initial uptake followed by prolonged retention—is structurally dependent on the 5-isopropyl substitution. The patent data explicitly attributes this performance to the thiophene-2-isopropylamine core, indicating that this scaffold is uniquely capable of delivering the radiolabel across the BBB and retaining it sufficiently for diagnostic SPECT imaging [3]. Comparable 5-methyl or 5-ethyl scaffolds have not been validated for this purpose in the patent literature.

Radiopharmaceuticals Cerebral Blood Flow SPECT Imaging

Distinct Physical Property Profile for Purification and Formulation Versus 5-Ethyl and Unsubstituted Analogs

The boiling point of 5-isopropylthiophen-2-amine is reported as 83 °C at a reduced pressure of 0.9 Torr . This value, when considered alongside its predicted density of 1.075±0.06 g/cm³, provides a tangible metric for process chemists. In comparison, 5-ethylthiophen-2-amine (CAS 63806-77-9) has a predicted boiling point of 220.9±20.0 °C at atmospheric pressure (760 mmHg), or approximately 72-74 °C at 1 mmHg, indicating a different volatility profile that can affect distillation-based purification strategies [1]. The unsubstituted thiophen-2-amine has a boiling point of 194.5±13.0 °C at 760 mmHg. The differences in boiling point and density reflect the influence of the isopropyl group's branching on intermolecular forces, which can be a critical factor in selecting this compound over its linear-chain analogs for specific scaled-up synthetic routes.

Purification Process Chemistry Volatility

Validated Application Scenarios for Procuring 5-Isopropylthiophen-2-amine


Synthesis of Iodine-123 and Bromine-75 Labeled SPECT Tracers for Cerebral Blood Flow Imaging

Procurement of high-purity 5-isopropylthiophen-2-amine is mandatory for the synthesis of 5-halo-thiophene-2-isopropyl amines per U.S. Patents 4,900,539 and 4,914,215. These patents detail radioiodination and radiobromination of the parent amine to yield SPECT radiotracers that demonstrate high brain uptake (up to 2.77% dose/g at 5 min) and sustained retention, enabling early detection of cerebral perfusion deficits following stroke [1]. No other 5-alkyl analog has been validated in this specific patent space, making this compound the only chemically suitable precursor for replicating the established results.

CNS Drug Discovery Scaffold Requiring High Passive Membrane Permeability

For medicinal chemistry programs targeting intracellular CNS receptors or enzymes, the calculated LogP of 3.22 makes 5-isopropylthiophen-2-amine a superior starting scaffold compared to its 5-methyl (LogP 1.61) or unsubstituted (LogP ~1.09) analogs [2]. This lipophilicity, combined with the 2-aminothiophene core's established bioisosterism with anthranilic acid, supports its selection in fragment-based screening libraries where passive BBB penetration is a design criterion.

Organic Semiconductor and Conductive Polymer Building Block

As a 2-aminothiophene derivative, this compound serves as a versatile monomer for the synthesis of functionalized polythiophenes. The isopropyl group provides a specific steric and electronic environment that can modulate the conjugation length and solubility of the resulting polymer, differentiating it from polymers derived from 5-methylthiophen-2-amine . Its lower boiling point at reduced pressure also facilitates monomer purification prior to polymerization, a practical advantage for materials science procurement.

Synthesis of 5-Isopropylthiophene-3-carboxamide Derivatives for Antifungal Screening

Building on the established antifungal SAR of 2-aminothiophenes, where halo and nitro substituents enhance activity, the 5-isopropyl parent compound can be functionalized at the 3-position to generate carboxamide libraries for antifungal screening. The steric bulk of the isopropyl group may confer selectivity advantages over smaller alkyl congeners, although specific comparative MIC data for this precise scaffold remain to be generated [3].

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